4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
Overview
Description
Preparation Methods
The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperazine with an appropriate indazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its biological activity, including its potential as an anti-inflammatory agent and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines. Additionally, it can interact with receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)-1H-indazol-3-amine can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound also contains a piperazine ring and has been studied for its potential therapeutic applications.
4-(4-Methylpiperazin-1-yl)benzaldehyde: Another related compound with a piperazine ring, used in the synthesis of various pharmaceuticals.
4-(4-Methylpiperazin-1-yl)carbonyl group: This compound is part of a class of piperazine carboxylic acids and has been explored for its biological activity.
Biological Activity
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily revolves around its interaction with various molecular targets within cells. It is known to bind to specific enzymes and receptors, modulating their activity and influencing several cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory cytokines.
- Receptor Interaction : It interacts with receptors on cancer cells, leading to inhibition of cell proliferation and induction of apoptosis.
Biological Activity and Anticancer Properties
Recent studies have highlighted the anticancer properties of indazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
A549 (Lung Cancer) | 0.88 | Moderate inhibition |
HepG2 (Liver Cancer) | 0.80 | Moderate inhibition |
MCF-7 (Breast Cancer) | 0.34 | Moderate inhibition |
HCT116 (Colon Cancer) | 0.64 | Moderate inhibition |
These values indicate that the compound exhibits moderate antiproliferative activity across multiple cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the 4-(4-methylpiperazin-1-yl) moiety significantly influences the compound's potency against various cancer cell lines. For instance, modifications to the piperazine substituent can enhance or diminish biological activity:
- Replacing the piperazine with other groups like sulfonamide or morpholine improved potency against A549 and 4T1 cells.
- The introduction of halogen substituents on the indazole scaffold can lead to variations in antiproliferative activity .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Mouse Models of Colon Cancer : In vivo studies showed that compounds similar to this compound effectively inhibited tumor growth, suggesting potential for clinical application in colorectal cancers .
- BCR-ABL Inhibition : Compounds derived from this scaffold have been tested against BCR-ABL mutants, showing significant potency improvements over existing therapies. The IC50 for some derivatives was found to be less than 0.51 nM against wild-type BCR-ABL, indicating a strong potential for treating resistant forms of leukemia .
Safety and Toxicity
Preliminary toxicity assessments indicate that compounds similar to this compound exhibit manageable safety profiles in animal models. Continuous dosing did not show significant adverse effects at therapeutic levels .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOSQIKPDOMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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